molecular formula C12H13ClN6O4S B2900791 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide CAS No. 900135-65-1

4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide

Katalognummer B2900791
CAS-Nummer: 900135-65-1
Molekulargewicht: 372.78
InChI-Schlüssel: DMPHQUPTLAHRFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been studied extensively in the field of cancer research. TAK-659 is a potent inhibitor of the protein kinase BTK, which is a key mediator of B-cell receptor signaling.

Wirkmechanismus

4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide is a potent and selective inhibitor of BTK, a key mediator of B-cell receptor signaling. BTK is a cytoplasmic tyrosine kinase that is essential for B-cell development and activation. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules. Inhibition of BTK by 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide blocks downstream signaling and induces apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide has been shown to inhibit BTK activity in vitro and in vivo. In preclinical models of B-cell malignancies, 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide has been shown to induce apoptosis in B-cell lymphoma cells and inhibit tumor growth. 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide. In clinical trials, 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide has been shown to be well-tolerated and has demonstrated promising anti-tumor activity in patients with relapsed/refractory CLL and MCL.

Vorteile Und Einschränkungen Für Laborexperimente

4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide is a potent and selective inhibitor of BTK, making it a valuable tool for studying B-cell receptor signaling in vitro and in vivo. However, 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide has limitations in terms of its solubility and pharmacokinetics, which may affect its use in certain experimental settings. Additionally, 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide has not been extensively studied in non-B-cell malignancies, limiting its potential applications in other cancer types.

Zukünftige Richtungen

For 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide research include the evaluation of its efficacy in combination with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Additionally, the development of more potent and selective BTK inhibitors may improve the efficacy and safety of BTK inhibition in cancer therapy. Finally, the identification of biomarkers of response to BTK inhibition may help to identify patients who are most likely to benefit from 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide and other BTK inhibitors.

Synthesemethoden

The synthesis of 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide was first reported in a patent filed by Takeda Pharmaceutical Company Limited in 2013. The synthetic route involves the reaction of 4-chloro-3-nitrobenzoic acid with morpholine, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 1H-tetrazole-5-carboxylic acid to form the tetrazole ring. The final step involves the sulfonation of the morpholine nitrogen with chlorosulfonic acid to form the sulfonyl group.

Wissenschaftliche Forschungsanwendungen

4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide has been studied extensively in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell lymphoma cells. 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide.

Eigenschaften

IUPAC Name

4-chloro-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN6O4S/c13-9-2-1-8(11(20)14-12-15-17-18-16-12)7-10(9)24(21,22)19-3-5-23-6-4-19/h1-2,7H,3-6H2,(H2,14,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPHQUPTLAHRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NNN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.